molecular formula C14H15NO6 B14473556 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 67544-77-8

1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14473556
CAS No.: 67544-77-8
M. Wt: 293.27 g/mol
InChI Key: PIZUCUZUMLJVOC-UHFFFAOYSA-N
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Description

1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .

Comparison with Similar Compounds

  • 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
  • This compound analogs
  • Other pyrrolidine derivatives

Comparison: this compound stands out due to its unique combination of a pyrrolidine ring and a 3,4-dimethoxyphenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

CAS No.

67544-77-8

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C14H15NO6/c1-19-10-4-3-9(7-11(10)20-2)8-14(18)21-15-12(16)5-6-13(15)17/h3-4,7H,5-6,8H2,1-2H3

InChI Key

PIZUCUZUMLJVOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ON2C(=O)CCC2=O)OC

Origin of Product

United States

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